1-Benzyl-5-methylpyrrolidin-3-amine
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Overview
Description
1-Benzyl-5-methylpyrrolidin-3-amine is a chemical compound with the molecular formula C12H18N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-Benzyl-5-methylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 5-methylpyrrolidin-3-one.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the reductive amination of 5-methylpyrrolidin-3-one with benzylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
1-Benzyl-5-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenated reagents can replace the benzyl group with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction may produce secondary amines.
Scientific Research Applications
1-Benzyl-5-methylpyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the structure-activity relationships of pyrrolidine derivatives and their potential biological activities.
Industrial Applications: It is employed in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methylpyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors in the brain, influencing their activity and leading to potential therapeutic effects.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, such as the dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.
Comparison with Similar Compounds
1-Benzyl-5-methylpyrrolidin-3-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-benzyl-3-methylpyrrolidin-3-amine and 1-benzyl-5-methylpyrrolidin-3-one share structural similarities.
Uniqueness: The presence of the benzyl and methyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor binding.
Comparison: Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for drug development and research.
Properties
IUPAC Name |
1-benzyl-5-methylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-7-12(13)9-14(10)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZSNOKHPRRTIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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